molecular formula C17H14BrNO B3031807 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol CAS No. 714953-85-2

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol

Cat. No.: B3031807
CAS No.: 714953-85-2
M. Wt: 328.2 g/mol
InChI Key: LHJGZPQOUAARIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol is a chemical compound with the molecular formula C17H14BrNO and a molecular weight of 328.2 g/mol . This compound is primarily used in research settings and has applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, leading to the modulation of their enzymatic activity. Additionally, it can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events. These interactions highlight the compound’s potential as a modulator of biochemical pathways, making it a valuable tool for research in proteomics and cell signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis. Furthermore, this compound can modulate metabolic pathways, leading to changes in the levels of key metabolites. These effects underscore the compound’s potential as a research tool for studying cellular processes and developing therapeutic strategies .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide insights into the compound’s potential therapeutic applications and its role in modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of biochemical pathways and improvement in cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding these dosage effects is crucial for determining the optimal concentration of this compound for research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. For example, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, this compound can affect the synthesis and degradation of biomolecules, further highlighting its role in metabolic regulation. These interactions provide insights into the compound’s potential as a modulator of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its distribution and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it exerts its effects. For example, it may localize to the nucleus, influencing gene expression and transcriptional regulation. Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes. The subcellular localization of this compound is determined by targeting signals and post-translational modifications, which guide its transport to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol typically involves the reaction of 4-bromo-benzaldehyde with 2-naphthol in the presence of an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed

    Oxidation: Quinones

    Reduction: De-brominated naphthalen-2-ol derivatives

    Substitution: Various substituted naphthalen-2-ol derivatives

Scientific Research Applications

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol
  • 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol
  • 1-[Amino-(4-iodo-phenyl)-methyl]-naphthalen-2-ol

Uniqueness

1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

1-[amino-(4-bromophenyl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJGZPQOUAARIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588713
Record name 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714953-85-2
Record name 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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